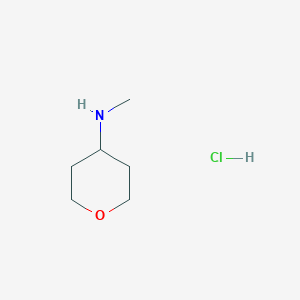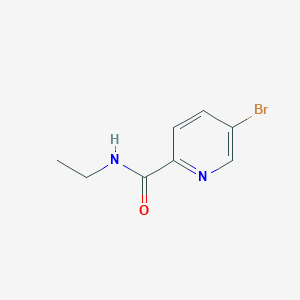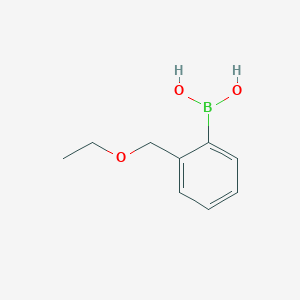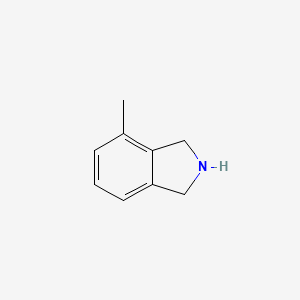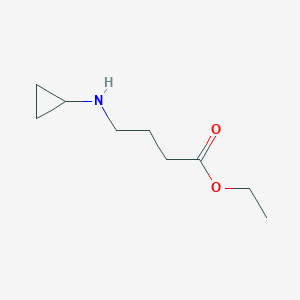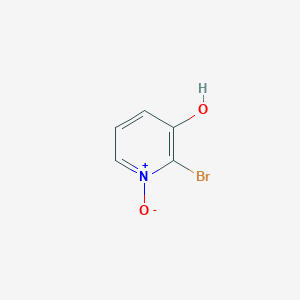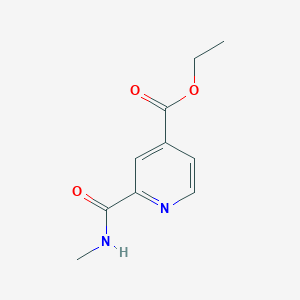
2-(甲基氨基羰基)吡啶-4-羧酸乙酯
描述
Ethyl 2-(methylcarbamoyl)pyridine-4-carboxylate is a compound of interest to scientists due to its potential applications in research and development. This compound is composed of a pyridine ring with a methylcarbamoyl substituent, and an ethyl carboxylate group attached to the ring. It is a white, odourless solid, and is soluble in water and other organic solvents. This compound has been the focus of many scientific studies due to its potential applications in research and development.
科学研究应用
有机合成和催化
相关化合物 2-甲基-2,3-丁二烯酸乙酯在 [4 + 2] 环化反应中充当 1,4-偶极子合成子,证明了 2-(甲基氨基羰基)吡啶-4-羧酸乙酯衍生物在创建具有高区域选择性和非对映选择性的复杂有机结构中的效用。这突出了其在促进高度功能化四氢吡啶合成的作用,而四氢吡啶因其化学性质和在材料科学和药物中的潜在应用而受到关注 (Xue-Feng Zhu et al., 2003)。
杂环化学
该化合物的作用延伸至新型杂环结构的合成,例如苯并噻唑和嘧啶并[2,1-b]苯并噻唑衍生物。这些化合物通过一锅微波辅助反应合成,强调了操作简单性、高原子经济性和环境友好的条件。所得的多官能化三杂环苯并噻唑衍生物在药物开发和材料化学中具有潜在应用,突出了 2-(甲基氨基羰基)吡啶-4-羧酸乙酯衍生物在药物和合成有机化学中的重要性 (Manoj N. Bhoi et al., 2016)。
抗菌和抗氧化活性
已评估 2-(甲基氨基羰基)吡啶-4-羧酸乙酯衍生物的生物活性,包括抗菌和抗氧化特性。这表明此类化合物在开发针对各种细菌感染和氧化应激相关疾病具有潜在疗效的新型治疗剂方面具有更广泛的相关性。例如,由吡啶-4-羧酸乙酯合成的衍生物显示出显着的抗菌活性,表明其在解决抗生素耐药性方面的潜在应用 (I. Singh & A. Kumar, 2015)。
抗肿瘤研究
在癌症研究领域,吡啶-2-甲醛硫代半氨基脲的氨基衍生物已证明具有抗肿瘤活性。这突出了 2-(甲基氨基羰基)吡啶-4-羧酸乙酯衍生物在肿瘤学中的重要性,为开发新型抗癌疗法提供了潜在途径。这些衍生物对白血病模型的特殊活性突出了该化合物对推进癌症治疗策略的贡献 (M. Liu et al., 1992)。
超分子化学
2-(甲基氨基羰基)吡啶-4-羧酸乙酯衍生物还在超分子结构的构建中发挥作用,例如配位聚合物,在储气、分离技术和催化中具有潜在应用。形成具有不同吸附特性的刚性或柔性 3D 超分子异构体的能力证明了该化合物的多功能性及其在材料科学中的相关性 (Prakash Kanoo et al., 2012)。
作用机制
Target of Action
Similar compounds have been known to target various enzymes and receptors in the body .
Mode of Action
It is likely that the compound interacts with its targets through a series of chemical reactions, leading to changes in the function of the target molecules .
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
The compound has a molecular weight of 208.21400 and a density of 1.173g/cm3 . Its boiling point is 371.4ºC at 760mmHg . These properties may influence its bioavailability.
Result of Action
Similar compounds have been known to induce various molecular and cellular changes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Ethyl 2-(methylcarbamoyl)pyridine-4-carboxylate. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and efficacy .
生化分析
Biochemical Properties
Ethyl 2-(methylcarbamoyl)pyridine-4-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with pyridine-4-carboxylic acid functionalized Fe3O4 nanoparticles, which are used as magnetic catalysts in organic synthesis . These interactions are crucial for the compound’s role in catalyzing reactions and facilitating the synthesis of complex molecules.
Cellular Effects
Ethyl 2-(methylcarbamoyl)pyridine-4-carboxylate influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. In cancer treatment, for example, clinical trials have shown promising results, indicating that the compound can impact cellular functions and potentially inhibit cancer cell growth
Molecular Mechanism
The molecular mechanism of Ethyl 2-(methylcarbamoyl)pyridine-4-carboxylate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s interaction with pyridine-4-carboxylic acid functionalized Fe3O4 nanoparticles suggests that it may act as a catalyst in biochemical reactions, facilitating the formation of new chemical bonds and influencing the activity of enzymes involved in these processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 2-(methylcarbamoyl)pyridine-4-carboxylate can change over time. Its stability and degradation are important factors to consider. The compound’s long-term effects on cellular function have been observed in both in vitro and in vivo studies. For instance, its stability and potential degradation products can influence its efficacy and safety in long-term applications .
Dosage Effects in Animal Models
The effects of Ethyl 2-(methylcarbamoyl)pyridine-4-carboxylate vary with different dosages in animal models. Studies have shown that there are threshold effects, where low doses may have minimal impact, while higher doses can lead to significant changes in cellular function and potential toxic or adverse effects . Understanding the dosage-response relationship is crucial for determining safe and effective use in therapeutic applications.
Transport and Distribution
The transport and distribution of Ethyl 2-(methylcarbamoyl)pyridine-4-carboxylate within cells and tissues are critical for its activity and function. The compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes and its localization within specific tissues . These interactions can influence its bioavailability and therapeutic potential.
Subcellular Localization
Ethyl 2-(methylcarbamoyl)pyridine-4-carboxylate’s subcellular localization is important for its activity and function. The compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications
属性
IUPAC Name |
ethyl 2-(methylcarbamoyl)pyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c1-3-15-10(14)7-4-5-12-8(6-7)9(13)11-2/h4-6H,3H2,1-2H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZNFXTXORKMKRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC=C1)C(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10628618 | |
| Record name | Ethyl 2-(methylcarbamoyl)pyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10628618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
332013-42-0 | |
| Record name | Ethyl 2-(methylcarbamoyl)pyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10628618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![6-Chloropyrido[3,4-D]pyrimidine](/img/structure/B1592607.png)
